3-(2-Chloroethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHZTJNWQBPUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195092 | |

| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-36-2 | |

| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chloroethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring and a reactive chloroethyl group, renders it a valuable building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed protocol for the synthesis of its free base form. Due to the limited availability of specific experimental data for the hydrochloride salt, this document also draws upon data from closely related analogs to provide a broader understanding of its chemical nature and safe handling procedures.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of 3-(2-chloroethyl)pyridine. The protonation of the nitrogen atom in the pyridine ring increases the compound's polarity and water solubility.

-

IUPAC Name: 3-(2-chloroethyl)pyridine;hydrochloride[1]

-

Canonical SMILES: C1=CC(=CN=C1)CCCl.Cl

Molecular Structure:

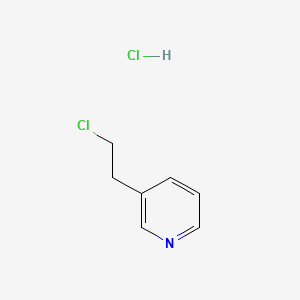

Caption: 2D structure of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N | [1][2][3] |

| Molecular Weight | 178.06 g/mol | [1][2][3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Protocol

A common method for the preparation of the free base, 3-(2-chloroethyl)pyridine, involves the chlorination of 3-(2-hydroxyethyl)pyridine using thionyl chloride. The hydrochloride salt can then be formed by treating a solution of the free base with hydrochloric acid.

Synthesis of 3-(2-chloroethyl)pyridine (Free Base): [4]

Sources

An In-depth Technical Guide to 3-(2-Chloroethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. As a reactive intermediate, it serves as a crucial building block for the synthesis of more complex molecules, enabling the introduction of the 3-pyridylethyl moiety. This structural motif is present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its utility in research and pharmaceutical development.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers. This compound is the hydrochloride salt of the parent compound, 3-(2-Chloroethyl)pyridine. The protonation of the pyridine nitrogen by hydrochloric acid increases the compound's stability and water solubility, making it easier to handle and store.

| Identifier | Value | Source |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 4226-36-2 | AiFChem[1] |

| Molecular Formula | C₇H₉Cl₂N | ChemScene[2] |

| Molecular Weight | 178.06 g/mol | ChemScene[2] |

| SMILES | C1=CC(=CN=C1)CCCl.Cl | ChemScene[2] |

The chemical structure consists of a pyridine ring substituted at the 3-position with a chloroethyl group.

Caption: Chemical structure of this compound.

Synthesis of 3-(2-Chloroethyl)pyridine

A common and direct method for the synthesis of the parent compound, 3-(2-chloroethyl)pyridine, involves the chlorination of 3-(2-hydroxyethyl)pyridine using thionyl chloride (SOCl₂)[3]. The hydrochloride salt can then be readily formed by treatment with hydrochloric acid.

Experimental Protocol: Chlorination of 3-(2-hydroxyethyl)pyridine

This protocol outlines the conversion of the alcohol precursor to the desired chloroethyl derivative.

Materials:

-

3-(2-hydroxyethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

5% aqueous sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 3-(2-hydroxyethyl)pyridine (1.2 g, 9.8 mmol) and thionyl chloride (10 ml) is refluxed for 3 hours. The excess thionyl chloride acts as both the reagent and the solvent.

-

After the reaction is complete, the excess thionyl chloride is removed by evaporation, typically under reduced pressure.

-

The residue is carefully neutralized with a 5% aqueous solution of sodium carbonate (20 ml).

-

The aqueous mixture is then extracted with chloroform (2 x 30 ml) to isolate the organic product.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water.

-

The solvent is removed by concentration to yield 3-(2-chloroethyl)pyridine. This procedure reports a high yield of 98%[3].

The underlying mechanism of this reaction is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group by thionyl chloride, which is then displaced by the chloride ion.

Caption: Workflow for the synthesis of 3-(2-chloroethyl)pyridine.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. The chloroethyl group is the primary site of reactivity, making it an excellent alkylating agent. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the 3-pyridylethyl group to a wide range of nucleophiles, including amines, thiols, and alcohols.

The pyridine ring itself can influence the reactivity. The nitrogen atom is basic and can be protonated, as in the hydrochloride salt. This electron-withdrawing pyridinium cation can affect the reactivity of the side chain. In the free base form, the nitrogen is a nucleophilic site.

Applications in Drug Discovery and Development

The primary utility of this compound in a research context is as a synthetic intermediate. The 3-pyridyl moiety is a common feature in many pharmaceutical agents due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties. By using 3-(2-chloroethyl)pyridine as a building block, medicinal chemists can synthesize libraries of compounds for screening and lead optimization.

For instance, it can be used in the synthesis of novel compounds targeting various receptors and enzymes in the central nervous system, as well as in the development of anti-inflammatory and anti-cancer agents. The general reaction involves the coupling of 3-(2-chloroethyl)pyridine with a core scaffold containing a nucleophilic functional group.

Safety and Handling

-

Hazards: This class of compounds is typically corrosive and can cause severe skin burns and eye damage[4][6]. It is also harmful if swallowed[7]. Inhalation may cause irritation to the respiratory tract[5].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[7]. A respirator may be necessary if handling in a poorly ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from strong oxidizing agents and strong bases[5].

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic[5].

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention[7]. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical advice[5].

Conclusion

This compound is a valuable reagent for synthetic chemists, particularly in the field of drug discovery. Its ability to act as an electrophile for the introduction of the 3-pyridylethyl group makes it a key component in the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

-

PrepChem. Synthesis of 3-(2-chloroethyl)-pyridine. [Link]

-

precisionFDA. 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. [Link]

-

PubChem. 3-(2-Chloroethyl)pyridine. [Link]

Sources

- 1. 4226-36-2 | this compound - AiFChem [aifchem.com]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

3-(2-Chloroethyl)pyridine hydrochloride synthesis from 3-(2-hydroxyethyl)pyridine

An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethyl)pyridine Hydrochloride from 3-(2-hydroxyethyl)pyridine

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive chloroethyl group and a pyridine core, makes it a versatile building block for introducing the 3-pyridylethyl moiety into larger molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from the readily available precursor, 3-(2-hydroxyethyl)pyridine. The focus is on the robust and widely adopted chlorination reaction using thionyl chloride (SOCl₂), a process favored for its efficiency and the convenient removal of byproducts.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and provide a framework for safe and successful execution.

Reaction Principle and Mechanism

The conversion of 3-(2-hydroxyethyl)pyridine to its corresponding chloride is a classic example of nucleophilic substitution, specifically the transformation of a primary alcohol into an alkyl chloride. Thionyl chloride is the reagent of choice for this conversion due to its high reactivity and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[1][2]

The reaction proceeds through the formation of a key intermediate, an alkyl chlorosulfite. The mechanism can be detailed as follows:

-

Activation of the Alcohol: The hydroxyl group's lone pair of electrons on the oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This initial step displaces a chloride ion.

-

Formation of Alkyl Chlorosulfite: A proton is then lost from the oxonium ion intermediate. In this specific reaction, the pyridine nitrogen within the molecule can act as an internal base to accept this proton, or the displaced chloride ion can serve this role. This results in the formation of the neutral alkyl chlorosulfite intermediate.

-

Nucleophilic Substitution: The reaction can then proceed via two main pathways, often competing. In the absence of a base like pyridine, an Sₙi (Substitution Nucleophilic internal) mechanism is common, where the chloride from the chlorosulfite itself attacks the carbon atom from the same face, leading to retention of stereochemistry.[1] However, for a primary alcohol like ours, the pathway is predominantly Sₙ2 (Substitution Nucleophilic bimolecular). The chloride ion, acting as an external nucleophile, performs a backside attack on the carbon atom bearing the chlorosulfite group. This displaces the leaving group, which conveniently decomposes into stable gaseous SO₂.[1][3]

-

Salt Formation: The hydrogen chloride (HCl) gas generated during the reaction protonates the basic nitrogen atom of the pyridine ring, directly yielding the desired 3-(2-Chloroethyl)pyridine as its hydrochloride salt.

Caption: Figure 1: Reaction Mechanism for Chlorination.

Detailed Experimental Protocol

This protocol is based on established procedures and is designed for high yield and purity.[4] It is imperative that all steps involving thionyl chloride are performed in a certified chemical fume hood.

Materials and Equipment

-

Reagents: 3-(2-hydroxyethyl)pyridine, Thionyl chloride (SOCl₂), Chloroform (CHCl₃), 5% Sodium carbonate (Na₂CO₃) solution, Anhydrous sodium sulfate (Na₂SO₄), Ethanol, Diethyl ether.

-

Equipment: Round-bottom flask, Reflux condenser with a drying tube (e.g., filled with CaCl₂), Heating mantle, Magnetic stirrer and stir bar, Separatory funnel, Rotary evaporator, Buchner funnel and flask, Standard laboratory glassware.

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a reflux apparatus using a round-bottom flask of appropriate size, a magnetic stirrer, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from reacting with the thionyl chloride.

-

Equip the top of the condenser with a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

-

Reaction Execution:

-

Charge the round-bottom flask with 3-(2-hydroxyethyl)pyridine (e.g., 1.2 g, 9.8 mmol).

-

Under constant stirring, carefully and slowly add an excess of thionyl chloride (e.g., 10 mL). The addition is exothermic and will generate gas; controlled addition is crucial.

-

Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

-

Work-up and Isolation (Free Base):

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under atmospheric pressure or, more conveniently, using a rotary evaporator. This step must be performed in the fume hood.

-

To the resulting residue, cautiously add a 5% aqueous solution of sodium carbonate (e.g., 20 mL) to neutralize any remaining acid and to deprotonate the pyridine hydrochloride, yielding the free base. Be aware of vigorous gas evolution (CO₂).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (e.g., 2 x 30 mL).[4]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-(2-chloroethyl)pyridine as an oil.

-

-

Conversion to Hydrochloride Salt and Purification:

-

While the free base can be isolated, the hydrochloride salt is often more stable and crystalline. For direct isolation of the hydrochloride salt, an alternative workup is preferred. After removing excess thionyl chloride, the crude solid residue can be recrystallized directly.

-

A common method for purification is recrystallization from a suitable solvent system, such as ethanol-ether.[5] Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Caption: Figure 2: Experimental Workflow.

Data Summary and Characterization

The following table provides key quantitative data for a representative reaction scale.

| Parameter | Value | Reference |

| Reactant | 3-(2-hydroxyethyl)pyridine | |

| Molar Mass | 123.15 g/mol | |

| Sample Mass | 1.2 g | [4] |

| Moles | 9.8 mmol | |

| Reagent | Thionyl Chloride | |

| Molar Mass | 118.97 g/mol | [2] |

| Volume Used | 10 mL (excess) | [4] |

| Product | 3-(2-Chloroethyl)pyridine HCl | |

| Molar Mass | 178.06 g/mol | |

| Theoretical Yield | 1.75 g | |

| Reported Yield (Free Base) | 1.3 g (98%) | [4] |

| Appearance | Yellow to tan solid | [6] |

| Melting Point | 137-143 °C | [7] |

Product Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR: To confirm the structure by analyzing chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR: To verify the number and types of carbon atoms in the molecule.

-

FT-IR Spectroscopy: To confirm the disappearance of the broad O-H stretch from the starting material and the presence of the C-Cl bond.

-

LC-MS: To determine purity and confirm the molecular weight of the product. This is particularly useful for identifying trace impurities.[8][9]

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Critical Safety Precautions

The use of thionyl chloride necessitates strict adherence to safety protocols.

-

Handling Thionyl Chloride: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[10][11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[13][14]

-

ALWAYS handle thionyl chloride in a well-ventilated chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11][14]

-

Ensure an eyewash station and safety shower are immediately accessible.[13]

-

-

Quenching and Waste Disposal: Never add water directly to thionyl chloride. To destroy excess reagent, it should be added slowly and cautiously to a large volume of a stirred, cold solution of sodium carbonate or isopropanol. All chemical waste must be disposed of in accordance with institutional and local regulations.[12]

-

General Precautions: The pyridine derivatives involved are also harmful. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from 3-(2-hydroxyethyl)pyridine using thionyl chloride is a highly effective and scalable process. The key to a successful outcome lies in the rigorous exclusion of moisture, careful control of the reaction conditions, and strict adherence to safety protocols, particularly when handling the highly reactive chlorinating agent. By understanding the underlying chemical mechanism and following the detailed protocol outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical and materials science.

References

-

PrepChem.com. Synthesis of 3-(2-chloroethyl)-pyridine. [Link]

-

Loba Chemie. (2023). THIONYL CHLORIDE AR - Safety Data Sheet. [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Master Organic Chemistry. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

-

Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. [Link]

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

-

PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. [Link]

- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

Wikipedia. Thionyl chloride. [Link]

-

ResearchGate. (2008). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. [Link]

-

YouTube. (2020). UCF CHM2210 - Chapter 12.15 - SOCl2 (Thionyl chloride) and pyridine. [Link]

-

PubChemLite. This compound (C7H8ClN). [Link]

- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

-

ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. actylislab.com [actylislab.com]

- 14. bionium.miami.edu [bionium.miami.edu]

An In-Depth Technical Guide to the Alkylating Mechanism of 3-(2-Chloroethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3-(2-Chloroethyl)pyridine hydrochloride as an alkylating agent. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical transformations that empower this compound to covalently modify biological macromolecules. We will explore the pivotal formation of the aziridinium ion, its subsequent electrophilic attack on nucleophilic targets within DNA and proteins, and the analytical methodologies required to validate these interactions. This guide is structured to provide not just a theoretical framework but also actionable, field-proven insights into the experimental validation of this compound's alkylating potential.

Introduction: The Chemical Arsenal of Alkylating Agents

Alkylating agents represent a cornerstone of chemotherapy and are also significant in the field of toxicology. Their biological activity is predicated on their ability to form covalent bonds with nucleophilic centers in biological macromolecules, most notably DNA. This covalent modification, or alkylation, can lead to DNA damage, mutagenesis, and ultimately, cell death. The reactivity of these agents is diverse, and understanding their specific mechanisms of action is paramount for the rational design of new therapeutic agents and for assessing the risk of chemical mutagens.

This compound belongs to the class of nitrogen mustards, characterized by a 2-chloroethylamino group. While its structure may appear unassuming, it harbors a latent reactivity that is unmasked under physiological conditions, transforming it into a potent electrophile. This guide will dissect this transformation and its biological consequences.

The Latent Reactivity of this compound: Unmasking the Aziridinium Ion

The journey of this compound from a stable salt to a reactive alkylating agent begins with an intramolecular cyclization reaction. This process is central to its mechanism of action and is the primary reason for its biological activity.

Intramolecular Cyclization: The Genesis of a Potent Electrophile

Under physiological conditions (neutral pH and 37°C), the hydrochloride salt dissociates, liberating the free base form of 3-(2-chloroethyl)pyridine. The lone pair of electrons on the pyridine nitrogen, while part of an aromatic system, is sufficiently nucleophilic to attack the adjacent carbon atom bearing the chlorine atom. This intramolecular nucleophilic substitution reaction results in the displacement of the chloride ion and the formation of a highly strained, three-membered ring containing a quaternary nitrogen atom. This cyclic intermediate is known as an aziridinium ion .

The formation of the aziridinium ion is the rate-determining step in the alkylation process. The strained nature of this three-membered ring renders it a powerful electrophile, primed to react with available nucleophiles.

Caption: Formation of the electrophilic aziridinium ion.

The Molecular Target: DNA Alkylation

The primary biological target for many alkylating agents, including those that form aziridinium ions, is the genetic blueprint of the cell: DNA. The electron-rich nature of the DNA bases provides numerous nucleophilic sites for electrophilic attack.

Nucleophilic Sites in DNA

The aziridinium ion, being a "hard" electrophile, preferentially reacts with the most nucleophilic centers within the DNA molecule. The purine bases, guanine and adenine, are particularly susceptible to alkylation. The most common site of alkylation is the N7 position of guanine , due to its high nucleophilicity and accessibility within the major groove of the DNA double helix.[1] Other potential sites of alkylation include the N3 of adenine and the O6 of guanine.[2]

The Alkylation Reaction

The reaction proceeds via a nucleophilic attack of a DNA base on one of the carbon atoms of the aziridinium ring. This results in the opening of the strained ring and the formation of a stable covalent bond between the alkylating agent and the DNA base, forming a DNA adduct.

Caption: Nucleophilic attack of guanine on the aziridinium ion.

Biological Consequences of DNA Alkylation

The formation of DNA adducts can have profound biological consequences:

-

Disruption of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can interfere with the proper functioning of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription.

-

Induction of Mutations: If the cell attempts to replicate DNA containing an alkylated base, the polymerase may misread the modified base and insert an incorrect nucleotide into the newly synthesized strand, leading to a mutation. For example, O6-alkylguanine can mispair with thymine instead of cytosine, resulting in a G:C to A:T transition mutation.[2]

-

Activation of DNA Repair Pathways: Cells possess sophisticated DNA repair mechanisms to correct base modifications. However, if the damage is too extensive or if the repair pathways are deficient, the cell may undergo apoptosis (programmed cell death).

-

Genotoxicity: The mutagenic potential of this compound is supported by studies on related compounds. For instance, 3-chloromethylpyridine hydrochloride has shown positive results in mutagenicity assays.[3][4]

Experimental Validation of the Alkylating Mechanism

The theoretical mechanism of action must be substantiated by robust experimental evidence. A multi-pronged approach is necessary to confirm the formation of the aziridinium ion and its subsequent reaction with biological nucleophiles.

In Vitro Alkylation Assay

A foundational experiment to demonstrate the alkylating potential of this compound is an in vitro alkylation assay using a model nucleophile.

Objective: To confirm the reactivity of this compound with a nucleophile under physiological conditions.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of a model nucleophile, such as 4-(p-nitrobenzyl)pyridine (NBP), in the same buffer. NBP is a chromogenic trapping agent that changes color upon alkylation, providing a convenient spectrophotometric readout.

-

-

Reaction Setup:

-

In a temperature-controlled cuvette at 37°C, mix the this compound solution with the NBP solution.

-

Initiate the reaction and monitor the change in absorbance at the appropriate wavelength for the alkylated NBP product over time using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance versus time to determine the initial reaction rate.

-

The rate of color formation is directly proportional to the rate of alkylation.

-

Causality Behind Experimental Choices:

-

Physiological Conditions (pH 7.4, 37°C): These conditions mimic the cellular environment to ensure the observed reactivity is biologically relevant.

-

NBP as a Model Nucleophile: NBP is a well-established trapping agent for alkylating agents. Its reaction provides a simple and quantifiable measure of alkylating activity.

Identification of DNA Adducts by Mass Spectrometry

The definitive proof of DNA alkylation is the direct detection and characterization of the resulting DNA adducts. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[5][6]

Objective: To identify and characterize the specific DNA adducts formed upon reaction of this compound with DNA.

Protocol:

-

In Vitro DNA Alkylation:

-

Incubate calf thymus DNA with this compound in a buffered solution (pH 7.4) at 37°C for a defined period.

-

Include a control sample of DNA incubated without the alkylating agent.

-

-

DNA Hydrolysis:

-

After incubation, precipitate the DNA to remove unreacted alkylating agent.

-

Enzymatically digest the DNA to its constituent nucleosides using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase).[2]

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into an HPLC system to separate the modified and unmodified nucleosides.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Utilize selected reaction monitoring (SRM) or precursor ion scanning to specifically detect the expected mass-to-charge ratio (m/z) of the alkylated nucleoside adducts.

-

-

Data Interpretation:

-

The presence of a peak at the expected retention time and m/z for the adduct in the treated sample, which is absent in the control, confirms DNA alkylation.

-

Fragmentation analysis (MS/MS) of the parent ion can provide structural confirmation of the adduct.

-

Self-Validating System:

-

The combination of chromatographic retention time, parent ion mass, and fragment ion masses provides a high degree of confidence in the identification of the DNA adduct.

-

The use of a control sample is essential to eliminate the possibility of false positives.

Caption: Experimental workflow for DNA adduct analysis.

Assessment of Genotoxicity using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[7][8] It can be used to assess the genotoxic potential of this compound.

Objective: To determine if treatment with this compound induces DNA strand breaks or alkali-labile sites in cultured cells.

Protocol:

-

Cell Treatment:

-

Expose cultured human cells (e.g., lymphocytes or a cancer cell line) to various concentrations of this compound for a specified duration.

-

Include a negative control (vehicle-treated) and a positive control (a known genotoxic agent).

-

-

Cell Embedding and Lysis:

-

Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Treat the slides with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.

-

Subject the slides to electrophoresis. Damaged DNA, containing strand breaks, will migrate out of the nucleoid, forming a "comet tail."

-

-

Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

-

Interpretation of Results:

-

An increase in the comet tail moment in treated cells compared to control cells indicates that this compound induces DNA damage.

Quantitative Data Summary

| Parameter | This compound | Reference |

| Molecular Formula | C7H9Cl2N | |

| Molecular Weight | 178.06 g/mol | |

| Primary Mechanism | Alkylation via Aziridinium Ion Formation | Inferred |

| Primary DNA Target | N7 of Guanine | [1] |

| Genotoxicity | Suspected (based on related compounds) | [3][4] |

Conclusion

This compound exerts its biological effects through a well-defined mechanism of action as an alkylating agent. The intramolecular cyclization to form a highly reactive aziridinium ion is the critical activation step. This electrophilic intermediate readily reacts with nucleophilic sites in biological macromolecules, with the N7 of guanine in DNA being a primary target. The resulting DNA adducts can disrupt cellular processes, leading to mutations and cell death. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and assessing the genotoxic potential of this and related compounds. A thorough understanding of this mechanism is essential for the development of new therapeutic agents and for the accurate assessment of chemical safety.

References

-

Farmer, P. B., Lamb, J., & Lawley, P. D. (1988). Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins. IARC Scientific Publications, (89), 347–355. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adductomics. Chemical Research in Toxicology, 27(3), 356–366. [Link]

-

Kikuchi, O., Hopfinger, A. J., & Klopman, G. (1980). Chemical reactivity of protonated aziridine with nucleophilic centers of DNA bases. Biopolymers, 19(2), 325–340. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

- Cheng, G., & Sancar, A. (2003). DNA repair and nucleotide excision repair. In Encyclopedia of Life Sciences.

- Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127–138.

- Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206–221.

- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.

- National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity (Technical Report Series No. 95). U.S.

-

Chemical Effects in Biological Systems. (n.d.). 3-Chloromethylpyridine hydrochloride (6959-48-4). National Toxicology Program. Retrieved from [Link]

Sources

- 1. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloromethylpyridine hydrochloride (6959-48-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. researchgate.net [researchgate.net]

Reactivity of 3-(2-Chloroethyl)pyridine Hydrochloride with Nucleophiles: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-(2-Chloroethyl)pyridine hydrochloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmaceutical compounds.[1][2] Its reactivity is centered on the primary alkyl chloride, which serves as a potent electrophilic site for nucleophilic substitution. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into reaction optimization, empowering researchers to leverage this reagent's full synthetic potential.

Core Reactivity Principles: An Electronic and Steric Analysis

The synthetic utility of this compound is primarily dictated by the 2-chloroethyl substituent. The carbon atom bonded to the chlorine is an electrophilic center, susceptible to attack by electron-rich species (nucleophiles).[3] The reaction involves the substitution of the chloride ion, a good leaving group, by the incoming nucleophile.[4][5]

Several factors govern this reactivity:

-

The Electrophilic Site: As a primary alkyl halide, the carbon atom adjacent to the chlorine is relatively unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[4][6]

-

The Leaving Group: The chloride ion is the conjugate base of a strong acid (HCl), making it a stable anion and therefore a good leaving group, which is essential for facilitating nucleophilic substitution.[5][7]

-

The Pyridine Ring: The pyridine ring acts as an electron-withdrawing group, which can slightly influence the reactivity of the side chain. More importantly, its basic nitrogen atom is protonated in the hydrochloride salt form.

-

The Hydrochloride Salt: The starting material is a hydrochloride salt. This has a critical practical implication: a base must be added to the reaction. The base serves a dual purpose: it neutralizes the hydrochloride to liberate the free pyridine base and deprotonates the nucleophile (if it is not already anionic) to increase its nucleophilicity.[8]

Mechanistic Pathways: SN2, SN1, and Competing Reactions

Understanding the dominant reaction mechanism is crucial for predicting outcomes and optimizing conditions.

The Predominant SN2 Pathway

For a primary alkyl halide like 3-(2-chloroethyl)pyridine, the SN2 mechanism is the most common pathway.[4][9] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[4][10]

Key characteristics of the SN2 reaction include:

-

Bimolecular Kinetics: The reaction rate depends on the concentration of both the substrate and the nucleophile.[5]

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite the C-Cl bond to minimize steric hindrance and allow for optimal orbital overlap.[10]

-

Inversion of Stereochemistry: If the electrophilic carbon were a chiral center, its configuration would be inverted during the reaction.

The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is often critical. These solvents can solvate cations but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive, thus accelerating the SN2 rate.[7][11]

Caption: The concerted SN2 mechanism.

Competing Pathways: SN1 and E2 Elimination

While SN2 is dominant, other pathways can compete under certain conditions:

-

SN1 Reaction: This two-step mechanism involves the formation of a carbocation intermediate.[9][10] It is generally disfavored for primary alkyl halides because primary carbocations are highly unstable. However, highly polar protic solvents and very poor nucleophiles could slightly promote this pathway, though it is not typically observed.

-

E2 Elimination: If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), a competing E2 elimination reaction can occur, leading to the formation of 3-vinylpyridine. This pathway involves the abstraction of a proton from the carbon adjacent to the electrophilic center simultaneously with the departure of the leaving group.

Caption: SN2 substitution vs. E2 elimination.

A Survey of Nucleophilic Reactivity

The versatility of this compound stems from its reactivity with a broad spectrum of nucleophiles. The following table summarizes representative reaction conditions, which serve as excellent starting points for optimization.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temp. (°C) | Typical Yield (%) |

| Nitrogen | Morpholine, Aniline | K₂CO₃, Et₃N | DMF, MeCN | 25 - 80 | 85 - 95 |

| Oxygen | Phenol, Benzyl Alcohol | NaH, K₂CO₃ | DMF, THF | 25 - 60 | 70 - 90 |

| Sulfur | Thiophenol, Sodium Thioacetate | NaH, Na₂CO₃ | DMF, Ethanol | 0 - 50 | 90 - 98 |

| Carbon | Sodium Cyanide, Diethyl Malonate | NaH, K₂CO₃ | DMSO, DMF | 50 - 100 | 60 - 80 |

Note: Yields and conditions are illustrative and will vary based on the specific nucleophile and scale of the reaction. These are based on established protocols for similar haloalkylpyridines.[8]

Validated Experimental Protocols

The following protocols are designed to be robust and reproducible, incorporating in-process controls and purification strategies.

Safety Precaution: Always handle this compound and strong bases like sodium hydride in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This procedure outlines the synthesis of 3-(2-morpholinoethyl)pyridine.

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

-

Add potassium carbonate, followed by the dropwise addition of morpholine. The use of K₂CO₃ is critical to neutralize the HCl salt and act as a base for the reaction.

-

Stir the mixture at 50°C.

-

Monitor Progress: After 2-4 hours, take a small aliquot, dilute it with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 10% Methanol in Dichloromethane) to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure 3-(2-morpholinoethyl)pyridine.

-

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This procedure describes the synthesis of 3-(2-(phenylthio)ethyl)pyridine.

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to 0°C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water.

-

Add thiophenol dropwise to the NaH suspension. Stir for 30 minutes at 0°C to ensure the complete formation of the sodium thiophenolate nucleophile.

-

In a separate flask, dissolve this compound in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitor Progress: Use TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any excess NaH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the residue via column chromatography to obtain the desired product.

-

Caption: General experimental workflow.

Applications in Drug Synthesis

The ability to readily introduce diverse functional groups via nucleophilic substitution makes this compound a valuable intermediate in drug discovery. The resulting 3-(2-substituted ethyl)pyridine motif is present in a range of biologically active molecules. For instance, this core structure is a precursor for compounds investigated as antihistamines, anti-cancer agents, and central nervous system (CNS) therapeutics, where the pyridine nitrogen can act as a hydrogen bond acceptor and the introduced functional group can be tailored for specific target interactions.[1][2][12][13]

Conclusion

This compound is a robust and predictable electrophile for the synthesis of 3-substituted pyridine derivatives. Its reactivity is dominated by the SN2 mechanism, which is favored by the primary nature of the alkyl halide and the use of polar aprotic solvents. By carefully selecting the nucleophile, base, and reaction conditions, researchers can efficiently generate diverse molecular libraries for drug development. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of this important synthetic building block.

References

- Factors affecting SN1 and SN2 reactions. (2020). YouTube.

- Synthesis of 3-(2-chloroethyl)-pyridine. PrepChem.com.

- Nucleophilic aromatic substitutions. (2019). YouTube.

- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.

- 7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2020). Chemistry LibreTexts.

- The Role of Pyridine Intermediates in Modern Drug Discovery. BOC Sciences.

- Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. ScienceDirect.

- Nucleophilic Substitution Reaction. BYJU'S.

- Nucleophilic Substitution Reactions. SlidePlayer.

- Nucleophilic Substitution Reactions – Introduction. (2012). Master Organic Chemistry.

- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside.

- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.

- Structure and Reactivity of trans-Bis[2-(2-chloroethyl)pyridine]palladium Chloride (1). The Journal of Organic Chemistry.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.

- 3-substituted pyridine compounds and related synthesis. Google Patents.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Nucleophilic substitution reactions in pyridine. Química Organica.org.

- What is the reactivity of haloalkanes? Explain the factors affecting the.. Filo.

- 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. (2005). ResearchGate.

- 4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts.

- Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? (2019). ResearchGate.

- Which is a major factor which decide the reactivity of alkyl halides? (2018). Quora.

- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate.

- Nucleophilic substitution of pyridine. (2017). YouTube.

- Synthesis of 3-picoline and 3-ethylpyridine. (1966). Chemical Communications (London).

- This compound (C7H8ClN). PubChemLite.

- Reactivity of the chloromethyl group in pyridine derivatives. Benchchem.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

- 3-(2-Chloroethyl)pyridine. PubChem.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate.

- Kinetics and mechanism of pyridine substitution. (2025). ResearchGate.

- A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Publishing.

- Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. ESD Publications.

- Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. (1954). Journal of the Chemical Society (Resumed).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. What is the reactivity of haloalkanes? Explain the factors affecting the.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. researchgate.net [researchgate.net]

- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 3-(2-Chloroethyl)pyridine Hydrochloride in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chloroethyl)pyridine hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and development. Its strategic importance lies in the combination of a nucleophilically-receptive chloroethyl group and a pharmacologically significant pyridine core. This guide provides an in-depth analysis of its chemical properties, core synthetic applications, and the underlying principles governing its reactivity. We will explore its role as a key alkylating agent, present detailed, field-proven experimental protocols for its use and synthesis, and offer insights into critical process considerations. This document serves as a technical resource for researchers and process chemists aiming to leverage this versatile intermediate for the construction of complex molecular architectures, particularly in the development of central nervous system (CNS) agents and other targeted therapeutics.

Introduction: Unveiling a Versatile Intermediate

In the landscape of pharmaceutical intermediates, pyridine derivatives are foundational due to their prevalence in biologically active molecules.[1] The pyridine ring offers a unique structural framework that medicinal chemists can readily functionalize to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] this compound distinguishes itself as a highly valuable reagent within this class.

The molecule's utility stems from two key features:

-

The Pyridine-3-yl Moiety: This nitrogenous heterocycle is a common feature in numerous CNS-active drugs and nicotinic receptor ligands, influencing properties like solubility, receptor binding, and metabolic stability.

-

The 2-Chloroethyl Group: This is a potent electrophilic handle. The chlorine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack, primarily by nitrogen, oxygen, or sulfur atoms. This facilitates the formation of stable carbon-heteroatom bonds, a cornerstone of drug synthesis.

The hydrochloride salt form enhances the compound's stability and improves its solubility in various reaction media, making it a practical and reliable choice for controlled organic synthesis.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is paramount for successful reaction design and scale-up.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N | ChemScene[3] |

| Molecular Weight | 178.06 g/mol | ChemScene[3] |

| Appearance | White to yellow powder/solid | Guidechem[4] |

| Reactivity Profile | Potent alkylating agent. Incompatible with strong oxidizing agents and strong bases.[5][6] | PubChem, CAMEO Chemicals |

| Solubility | Soluble in water. The hydrochloride form enhances solubility in aqueous environments.[2][5][6] | PubChem, MySkinRecipes, CAMEO Chemicals |

Core Synthetic Utility: A Precision Tool for N-Alkylation

The primary role of this compound in pharmaceutical synthesis is to act as a precision alkylating agent for introducing the 3-pyridylethyl moiety onto a nucleophilic substrate. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The workflow below illustrates the fundamental relationship where the chloroethyl group serves as the electrophile, reacting with a generic nucleophile (Nu:), often an amine, to forge a new covalent bond.

Caption: Synthesis of a Betahistine analogue via N-alkylation.

Detailed Experimental Protocol: N-Alkylation of Methylamine

This protocol is adapted from established methods for synthesizing betahistine and related compounds. [7][8] Objective: To synthesize N-methyl-2-(pyridin-3-yl)ethan-1-amine, a structural analogue of betahistine.

Materials:

-

This compound

-

Methylamine solution (e.g., 40% in H₂O or 2M in THF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Nucleophile Addition: Add methylamine solution (1.5 eq) dropwise to the stirred suspension at room temperature.

-

Causality Note: The base (K₂CO₃) is crucial. It neutralizes the hydrochloride salt of the starting material to liberate the free base in situ and also quenches the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C for ACN) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water, followed by brine.

-

Causality Note: The aqueous washes remove any remaining inorganic salts and excess methylamine. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by conversion to its dihydrochloride salt followed by recrystallization to achieve high purity. [7]

Synthesis of the Intermediate Itself

For process development and cost control, understanding the synthesis of the key intermediate is vital. This compound is typically prepared from its corresponding alcohol, 3-pyridineethanol, via chlorination. A robust method involves using thionyl chloride (SOCl₂). [9]

Caption: Synthesis of the title intermediate from 3-Pyridineethanol.

Detailed Experimental Protocol: Chlorination of 3-Pyridineethanol

This protocol is based on a patented process designed for high yield and purity. [9] Objective: To synthesize this compound from 3-pyridineethanol.

Materials:

-

3-Pyridineethanol (also known as 2-(pyridin-3-yl)ethan-1-ol)

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

Procedure:

-

Setup: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, charge thionyl chloride (1.05-1.1 eq) and toluene (approx. 1 mL per gram of SOCl₂).

-

Temperature Control: Cool the thionyl chloride solution to 20-25°C using a water bath.

-

Substrate Addition: Prepare a solution of 3-pyridineethanol (1.0 eq) in toluene (approx. 4 mL per gram of alcohol) and place it in the dropping funnel.

-

Reaction: Add the 3-pyridineethanol solution dropwise to the stirred thionyl chloride solution. The rate of addition must be controlled to maintain the internal reaction temperature below 35°C.

-

Causality Note: This is a highly exothermic reaction. Slow, subsurface addition prevents localized overheating and the formation of impurities. Maintaining the temperature below 35°C is critical for selectivity and safety. [9]5. Precipitation: Upon completion of the addition, a precipitate of the hydrochloride salt will form. Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

-

Isolation: The product is isolated by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product under vacuum at 40-50°C to yield this compound as a solid.

Safety and Handling: A Prerequisite for Application

This compound is a corrosive and hazardous chemical. Strict adherence to safety protocols is mandatory. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE). [10][11][12]

| Hazard Category | GHS Classification & Precaution | Source |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. [10][11] | Fisher Scientific, TCI Chemicals |

| Corrosion | H314: Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. [10][11] | Fisher Scientific, TCI Chemicals |

| Eye Damage | H318: Causes serious eye damage. Immediately rinse cautiously with water for several minutes. [10][11] | Fisher Scientific, TCI Chemicals |

| Inhalation | Corrosive to the respiratory tract. Avoid breathing dust. Use only outdoors or in a well-ventilated area. [5][6] | PubChem, CAMEO Chemicals |

| Handling | Hygroscopic and air-sensitive. Store under an inert gas in a tightly sealed container in a cool, dry place. [5][6][12] | PubChem, CAMEO Chemicals, Fisher Scientific |

| Decomposition | Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl). [10][12]| Fisher Scientific |

Conclusion

This compound is more than just a chemical; it is a strategic enabler in the synthesis of complex pharmaceutical agents. Its predictable reactivity as an alkylating agent, combined with the desirable pharmacological properties of the pyridine nucleus, secures its place in the medicinal chemist's toolbox. By understanding the principles behind its synthesis and application—from reaction mechanisms to safety protocols—research and development teams can effectively and safely harness its potential to build the next generation of targeted therapies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199466, 3-(2-Chloroethyl)pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(2-Chloroethyl)pyridine hydrochloride. Retrieved from [Link]

-

Tej-Pharma. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

- Rao, N. D., et al. (2016). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. International Journal of Advanced Research, 4(3), 834-840.

-

precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

- Bay, E. et al. (1999). U.S. Patent No. 5,942,625: Preparation of chloromethylpyridine hydrochlorides. U.S.

- Arcson, N. et al. (1997). A Modified Method for Obtaining Betahistine Hydrochloride. Journal of the Serbian Chemical Society, 62(6), 455-460.

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(2-Chloroethyl)pyridine hydrochloride [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

The Strategic Intermediate: An In-depth Technical Guide to 3-(2-Chloroethyl)pyridine Hydrochloride

Abstract

3-(2-Chloroethyl)pyridine hydrochloride is a pivotal, yet often overlooked, heterocyclic intermediate that has carved a significant niche in the landscape of pharmaceutical synthesis. While not a therapeutic agent in itself, its unique structural motif—a pyridine ring coupled to a reactive chloroethyl side chain—renders it an indispensable building block for the construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound, tracing its synthetic origins, detailing its chemical properties, and elucidating its critical role in the development of important drugs. We will delve into the mechanistic underpinnings of its synthesis, provide validated experimental protocols, and showcase its strategic application in medicinal chemistry, with a particular focus on the synthesis of the anti-vertigo agent Betahistine. This document is intended for researchers, chemists, and professionals in drug development who seek a comprehensive technical understanding of this versatile synthetic precursor.

Historical Context and Emergence

The specific discovery of 3-(2-Chloroethyl)pyridine is not prominently documented in seminal, early 20th-century chemical literature. Its emergence is intrinsically linked to the broader exploration of pyridine chemistry, which gained significant momentum following the foundational synthesis work of scientists like Arthur Hantzsch in 1881 and Aleksei Chichibabin in 1924.[1] The development of methods to functionalize the pyridine ring and its alkyl substituents paved the way for the creation of a vast library of derivatives for various applications.

The true significance of this compound began to crystallize with the rise of modern medicinal chemistry. Researchers required robust and reliable building blocks to construct novel molecular architectures with potential therapeutic activity. The value of this compound lies in its bifunctional nature: the pyridine ring, a common pharmacophore, and the reactive chloroethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the pyridylethyl moiety into larger molecules, a strategy that has proven highly effective in drug design. Its most notable application, the synthesis of Betahistine, solidified its importance as a key industrial intermediate.

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound begins with the commercially available precursor, 3-pyridineethanol, also known as 3-(2-hydroxyethyl)pyridine. The conversion relies on a classic nucleophilic substitution reaction, where the hydroxyl group is transformed into a superior leaving group and subsequently displaced by a chloride ion.

The Chlorination Reaction: A Mechanistic Overview

The reagent of choice for this transformation is typically thionyl chloride (SOCl₂), often used in excess. The reaction proceeds via a well-understood mechanism that ensures high yield and purity.

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the 3-pyridineethanol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: A base, which can be the pyridine nitrogen of another molecule or a non-nucleophilic base added to the reaction, removes the proton from the oxygen, yielding the neutral alkyl chlorosulfite. This intermediate is a crucial species as it possesses an excellent leaving group (chlorosulfite).

-

Nucleophilic Attack: The chloride ion that was displaced in the first step now acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group in an Sₙ2 reaction.

-

Product Formation: The attack results in the inversion of stereochemistry (if the carbon were chiral) and the displacement of the leaving group, which conveniently decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The final product is 3-(2-chloroethyl)pyridine. The hydrochloride salt is typically formed in situ or during workup by the hydrochloric acid generated during the reaction.

The use of thionyl chloride is particularly advantageous because the byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.[2]

Visualization of the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and isolation of 3-(2-Chloroethyl)pyridine from its alcohol precursor.

Sources

Spectroscopic Data of 3-(2-Chloroethyl)pyridine Hydrochloride: A Technical Guide

Introduction

3-(2-Chloroethyl)pyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity and structural integrity are paramount to ensure the desired outcome and safety of the subsequent products. A comprehensive spectroscopic analysis is therefore essential for its unambiguous identification and characterization. This in-depth technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the spectral interpretations and the experimental methodologies.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The molecule consists of a pyridine ring substituted at the 3-position with a 2-chloroethyl group. In its hydrochloride salt form, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation with a chloride counter-ion. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the 2-chloroethyl side chain. Due to the protonation of the nitrogen, the aromatic protons are significantly deshielded and appear at a lower field (higher ppm) compared to the neutral pyridine.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | s | - |

| H-6 | 8.78 | d | 5.5 |

| H-4 | 8.65 | d | 8.0 |

| H-5 | 8.10 | dd | 8.0, 5.5 |

| -CH₂-Cl | 3.95 | t | 6.5 |

| Py-CH₂- | 3.35 | t | 6.5 |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protonation of the pyridine nitrogen causes a significant downfield shift for all ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen. The H-2 and H-6 protons, being ortho to the nitrogen, are the most deshielded. The observed multiplicities (singlet, doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons, which is crucial for assigning the specific positions on the pyridine ring.[1]

-

Aliphatic Protons (-CH₂-Cl and Py-CH₂-): The methylene group attached to the chlorine atom (-CH₂-Cl) is expected to be more deshielded (higher ppm) than the methylene group attached to the pyridine ring (Py-CH₂-) due to the electronegativity of chlorine. Both signals appear as triplets due to coupling with the adjacent methylene group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as protic solvents like D₂O will exchange with the N-H proton, causing its signal to disappear.

-

Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., DSS).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-6 | 147.0 |

| C-4 | 145.2 |

| C-3 | 138.0 |

| C-5 | 128.5 |

| -CH₂-Cl | 42.0 |

| Py-CH₂- | 33.5 |

Interpretation and Rationale:

-

Aromatic Carbons (C-2 to C-6): Similar to the ¹H NMR spectrum, the carbons of the pyridinium ring are deshielded. The carbons directly attached to the nitrogen (C-2 and C-6) are the most downfield. The substituent effects of the chloroethyl group and the protonated nitrogen determine the precise chemical shifts.

-

Aliphatic Carbons (-CH₂-Cl and Py-CH₂-): The carbon atom bonded to the chlorine is significantly downfield compared to the carbon attached to the pyridine ring due to the deshielding effect of the electronegative chlorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the solvent signal.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the pyridinium ion, aromatic C-H and C=C/C=N bonds, and the C-Cl bond.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | N⁺-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1630-1500 | Aromatic C=C and C=N ring stretching |

| 1480-1440 | CH₂ scissoring |

| 750-690 | C-Cl stretch |

Interpretation and Rationale:

-

N⁺-H Stretch: The broad absorption in the 3400-3200 cm⁻¹ region is a characteristic feature of the N⁺-H stretching vibration in the pyridinium hydrochloride salt, often broadened due to hydrogen bonding.[2]

-